molecular formula C16H18N2O4 B3873062 (4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

(4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No.: B3873062
M. Wt: 302.32 g/mol
InChI Key: WAYPPSKMSVGURY-UPHRSURJSA-N
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Description

(4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[610]non-4-ene-9-carboxamide is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxy and nitro groups. The final step involves the formation of the carboxamide linkage under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for the Diels-Alder reaction and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DCM (dichloromethane) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), acetic acid as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for understanding biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide: can be compared with other bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-9-10(18(21)22)7-8-13(14)17-16(20)15-11-5-3-1-2-4-6-12(11)15/h1-2,7-9,11-12,15,19H,3-6H2,(H,17,20)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYPPSKMSVGURY-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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